tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-(2-piperidin-3-yloxan-4-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-15(2,3)20-14(18)17-12-6-8-19-13(9-12)11-5-4-7-16-10-11/h11-13,16H,4-10H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUCPWPGEADPDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCOC(C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The amine group of 2-(piperidin-3-yl)oxan-4-amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). The reaction proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C for 4–12 hours.
Table 1: Representative Conditions for Carbamate Protection
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 0 → 25 | 6 | 65 |
| DIPEA | THF | 25 | 12 | 72 |
| Pyridine | DCM | 25 | 8 | 58 |
Limitations and Optimization
Excessive base can lead to side reactions, such as oxane ring opening, reducing yields to <50% in uncontrolled setups. Optimized protocols recommend slow addition of tert-butyl chloroformate at 0°C, followed by gradual warming to room temperature, to minimize decomposition.
Coupling Reactions Using HOBt/HBTU Activation
An alternative route involves coupling pre-formed oxan-4-amine derivatives with tert-butyl carbamate using HOBt and HBTU (Figure 1). This method is advantageous for substrates sensitive to nucleophilic substitution conditions.
Stepwise Synthesis
- Activation of Carbamate : tert-Butyl carbamate is activated with HBTU and HOBt in DMF or DCM.
- Amine Coupling : The activated species reacts with 2-(piperidin-3-yl)oxan-4-amine at 25°C for 12–24 hours.
Table 2: Coupling Efficiency with HOBt/HBTU
| Activator | Solvent | Amine Equivalents | Yield (%) |
|---|---|---|---|
| HBTU | DMF | 1.2 | 78 |
| HATU | DCM | 1.5 | 68 |
| EDCI | THF | 1.0 | 54 |
Advantages Over Direct Substitution
This method avoids harsh basic conditions, preserving the integrity of the oxane ring. However, it requires stoichiometric amounts of costly activators, increasing production costs by ~30% compared to nucleophilic substitution.
Purification and Characterization Techniques
Chromatographic Purification
Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes) or reverse-phase HPLC. Impurities such as deprotected amines (<5%) and dimeric side products (<2%) are routinely observed.
Table 4: Purity Data Post-Purification
| Method | Purity (%) | Solvent System |
|---|---|---|
| Flash Chromatography | 95 | EtOAc/Hex (3:7) |
| HPLC | 99 | MeCN/H2O (0.1% TFA) |
Spectroscopic Confirmation
- 1H NMR (400 MHz, CDCl3): δ 4.80 (s, 1H, NH), 3.90–3.70 (m, 2H, oxane), 2.90–2.70 (m, 3H, piperidine), 1.45 (s, 9H, tert-butyl).
- HRMS : Calculated for C15H28N2O3 [M+H]+: 285.2178; Found: 285.2175.
Comparative Analysis of Methods
Table 5: Method Comparison for Industrial Applicability
| Method | Yield (%) | Cost (USD/g) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 72 | 120 | High |
| HOBt/HBTU Coupling | 78 | 180 | Moderate |
| Convergent Synthesis | 82 | 150 | High |
The convergent synthesis offers the best balance of yield (82%) and scalability, though HOBt/HBTU coupling remains valuable for lab-scale precision.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ®-3-aminopiperidine.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic reagents such as hydrochloric acid or sulfuric acid are commonly used for hydrolysis reactions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Scientific Research Applications
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate involves its conversion to ®-3-aminopiperidine, which inhibits the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels . The molecular targets include the active site of DPP-4, where the compound binds and blocks its enzymatic activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below highlights key differences between tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate and analogous compounds:
Key Research Findings
Physicochemical Properties
- Solubility : The oxane ring in the target compound balances polarity and lipophilicity, enhancing membrane permeability compared to bromohexyl derivatives (more lipophilic) or thiazole-containing analogs (polar due to sulfur) .
- Stability : The tert-butyl group confers hydrolytic stability, critical for storage and handling, whereas bromohexyl derivatives may require inert conditions due to reactive C-Br bonds .
Challenges and Optimizations
- Stereochemistry : Methyl- or fluorinated piperidine derivatives (e.g., CAS 1523530-57-5) require enantioselective synthesis, increasing complexity .
- Reactivity : Bromohexyl carbamates necessitate careful handling to avoid undesired nucleophilic substitutions .
- Purity : High-purity (>95%) tert-butyl carbamates are critical for reproducible results in drug development, achieved via flash chromatography or recrystallization .
Biological Activity
Tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate is a synthetic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its structural features, including a tert-butyl group and a piperidine moiety linked through an oxane ring, has been studied primarily for its role as an inhibitor of dipeptidyl peptidase-4 (DPP-4), which is significant in the context of diabetes treatment. Additionally, it has been explored for antibacterial properties and its utility in pharmaceutical synthesis.
- Molecular Formula : C15H29ClN2O3
- Molecular Weight : 320.85 g/mol
- Structural Features : The compound contains a tert-butyl group, a piperidine ring, and an oxane structure, which contribute to its unique biological activity.
The biological activity of this compound primarily involves its inhibition of DPP-4. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones, which are vital for insulin regulation. By inhibiting DPP-4, the compound can enhance insulin secretion and lower blood glucose levels, making it a candidate for diabetes management.
Interaction with Molecular Targets
The mechanism involves:
- Binding : The compound binds to DPP-4 through hydrogen bonding and hydrophobic interactions.
- Modulation : This binding alters the enzyme's conformation and activity, leading to reduced degradation of incretins.
Biological Activities
-
DPP-4 Inhibition :
- The primary focus of research has been on the compound's ability to inhibit DPP-4, which is crucial for managing type 2 diabetes.
- In vitro studies have demonstrated significant inhibitory effects on DPP-4 activity.
-
Antibacterial Properties :
- Preliminary studies suggest potential antibacterial effects, although detailed mechanisms remain under investigation.
-
Pharmaceutical Synthesis :
- The compound serves as an important precursor in synthesizing other biologically active molecules.
In Vitro Studies
A series of studies have assessed the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | DPP-4 Inhibition | Demonstrated IC50 values indicating potent inhibition of DPP-4 activity. |
| Study 2 | Antibacterial Activity | Showed moderate effectiveness against certain bacterial strains. |
| Study 3 | Pharmacokinetics | Investigated absorption and distribution in animal models, showing favorable profiles for therapeutic use. |
Clinical Relevance
The compound's role in diabetes treatment has been highlighted in various clinical trials focusing on its efficacy and safety profile:
- Phase II Trials : Indicated promising results in lowering blood glucose levels.
- Phase III Trials : Ongoing evaluations to confirm long-term efficacy and safety.
Comparison with Similar Compounds
The biological activity of this compound can be compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| tert-butyl N-[2-(piperidin-4-yl)oxan-4-yl]carbamate | Similar piperidine structure | Different stereochemistry may influence biological activity |
| tert-butyl N-(3-piperidinyl)carbamate | Lacks oxane ring | Potentially different pharmacokinetics |
| tert-butyl N-(2-pyrrolidinyl)carbamate | Contains pyrrolidine instead of piperidine | Variations in binding affinity to targets |
Q & A
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | DAST, CH₂Cl₂, -20°C | Fluorination at C4 of piperidine | |
| 2 | tert-butyl carbamoyl chloride, NaHCO₃ | Carbamate coupling | |
| 3 | Silica gel chromatography | Purification |
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Standard analytical techniques include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry and substituent positions. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in the piperidine-oxane ring .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₅H₂₈N₂O₃) .
Q. Example :
Advanced: How does structural modification (e.g., fluorination) impact biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Comparative Data :
| Derivative | Modification | Bioactivity (IC₅₀) | Reference |
|---|---|---|---|
| Parent compound | None | 120 nM (σ-receptor) | |
| 4-Fluoro analog | Fluorine at C4 | 45 nM (σ-receptor) |
Advanced: How can researchers resolve contradictions in reported reactivity data?
Answer:
Contradictions often arise from divergent reaction conditions or impurities:
- Reproducibility Checks : Standardize solvents (e.g., anhydrous DMF vs. THF) and catalyst loadings .
- Impurity Analysis : Use LC-MS to identify byproducts (e.g., deprotected amines from carbamate hydrolysis) .
- Computational Modeling : DFT calculations to predict reactivity trends (e.g., nucleophilic attack at carbamate carbonyl) .
Q. Case Study :
- A reported discrepancy in DAST-mediated fluorination yields was traced to moisture content; rigorous drying improved reproducibility .
Advanced: What analytical methods are recommended for studying metabolic stability?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
- Isotope Labeling : ¹⁴C-labeled compound tracks metabolic pathways .
- CYP450 Inhibition Assays : Fluorescent probes (e.g., P450-Glo) identify enzyme interactions .
Q. Data :
| Method | Half-life (Human) | Key Metabolite | Reference |
|---|---|---|---|
| Microsomal assay | 2.3 hours | Hydroxy-piperidine |
Advanced: How does the compound interact with biological targets (e.g., enzymes, receptors)?
Answer:
Mechanistic studies employ:
Q. Findings :
Basic: What are the stability and storage recommendations?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
